1-O-Benzoyl C4 Ceramide 1-O-Benzoyl C4 Ceramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0208549
InChI:
SMILES:
Molecular Formula: C₂₉H₄₇NO₄
Molecular Weight: 473.69

1-O-Benzoyl C4 Ceramide

CAS No.:

Cat. No.: VC0208549

Molecular Formula: C₂₉H₄₇NO₄

Molecular Weight: 473.69

* For research use only. Not for human or veterinary use.

1-O-Benzoyl C4 Ceramide -

Specification

Molecular Formula C₂₉H₄₇NO₄
Molecular Weight 473.69

Introduction

Chemical Identity and Structure of 1-O-Benzoyl C4 Ceramide

1-O-Benzoyl C4 Ceramide represents a specific chemical modification of the basic ceramide structure. As identified in scientific catalogs, this compound possesses the molecular formula C29H47NO4 with a corresponding molecular weight of 473.69 g/mol . The compound is classified as a biochemical reagent with specialized research applications.

The structural composition of 1-O-Benzoyl C4 Ceramide incorporates several distinctive features:

  • A sphingosine backbone providing the core structural element

  • A short-chain (C4) fatty acid attached via an amide bond (butanoyl group)

  • A benzoyl group specifically attached at the 1-O position (primary hydroxyl)

This benzoylation at the primary hydroxyl group represents a strategic modification that alters the compound's physical-chemical properties compared to unmodified C4 ceramide, particularly affecting its polarity, solubility profile, and membrane interaction characteristics.

Physical and Chemical Properties

PropertyDescriptionValue/Characteristic
Molecular FormulaCarbon, hydrogen, nitrogen, and oxygen contentC29H47NO4
Molecular WeightMass per mole473.69 g/mol
Physical StateAppearance at room temperatureSolid
Functional GroupsKey reactive moietiesAmide bond, ester bond (benzoyl), secondary hydroxyl
SolubilityDissolution characteristicsLimited water solubility, enhanced solubility in organic solvents

Biological Significance and Mechanisms of Action

While ceramides naturally occur with various chain lengths (typically C16-C24), short-chain ceramides like C4 ceramide possess unique properties that make them valuable research tools. The benzoyl modification at the 1-O position further alters the compound's biological behavior, potentially affecting:

  • Membrane permeability and cellular uptake

  • Interaction with ceramide-metabolizing enzymes

  • Stability against enzymatic degradation

  • Binding specificity to target proteins

Natural ceramides play critical roles in cellular function, including:

  • Maintenance of skin barrier integrity

  • Regulation of cell differentiation and apoptosis

  • Signal transduction pathways

  • Inflammatory responses

  • Cell membrane organization and structure

The application of ceramide-containing products in clinical settings, particularly for conditions like atopic dermatitis, demonstrates the therapeutic potential of ceramide-based compounds. Studies have shown that ceramide creams can significantly improve barrier function, as indicated by improvements in transepidermal water loss (TEWL) measurements .

Research Applications of 1-O-Benzoyl C4 Ceramide

As a specialized biochemical reagent, 1-O-Benzoyl C4 Ceramide serves multiple research purposes:

Cell Signaling Studies

The benzoyl modification potentially alters how the ceramide interacts with cellular signaling pathways, making it useful for investigating specificity in ceramide-mediated signaling events. While native ceramides are known to participate in various signaling cascades, the benzoyl modification may provide selective activation or inhibition of specific pathways.

Membrane Biophysics Investigations

The modification of ceramide with a benzoyl group alters its biophysical properties in membranes. This makes 1-O-Benzoyl C4 Ceramide useful for studying how structural modifications affect ceramide behavior in membranes. Natural ceramides display high phase transition temperatures relative to other membrane lipids, making them solid-like at physiological temperatures . The benzoyl modification likely alters these properties.

Metabolic Tracing and Inhibition Studies

The benzoyl group potentially blocks metabolism at the primary hydroxyl position, making this compound valuable for investigating ceramide metabolic pathways. This modification can effectively serve as a metabolic trap, allowing researchers to monitor specific aspects of ceramide processing without interference from certain enzymatic modifications.

Comparison with Related Ceramide Derivatives

Understanding 1-O-Benzoyl C4 Ceramide in the context of other ceramide derivatives provides valuable insights into its unique properties and potential applications.

Structural and Functional Comparisons

Ceramide TypeKey Structural FeaturesDistinctive PropertiesPrimary Research Applications
1-O-Benzoyl C4 CeramideBenzoyl at 1-O position, short (C4) N-acyl chainModified polarity, potential metabolic stabilityCell signaling, membrane biophysics studies
Native C4 CeramideShort (C4) N-acyl chain, free hydroxyl groupsEnhanced solubility compared to long-chain ceramidesApoptosis studies, cell permeability
Ceramide-1-phosphatePhosphate group at 1-O positionForms bilayers in aqueous media, anti-apoptotic activityAnti-inflammatory research, cell survival mechanisms
Long-chain Ceramides (C16+)Extended N-acyl chains (C16-C24)High phase transition temperature (~90°C for C16-ceramide), tight packingMembrane structure, skin barrier function

The differing properties of these ceramide derivatives demonstrate how modifications to the basic structure significantly impact their behavior and utility. For example, ceramide-1-phosphate displays very different biophysical properties from unmodified ceramide due to its highly polar phosphate headgroup, allowing it to form bilayers in aqueous media when present as a pure component .

Current Research Trends and Future Directions

Research involving modified ceramides like 1-O-Benzoyl C4 Ceramide continues to evolve across several domains:

Therapeutic Development

The growing understanding of ceramide biology has spurred interest in developing ceramide-based therapeutics. Ceramide moisturizers have shown efficacy in treating atopic dermatitis by improving skin barrier function . While current applications focus primarily on topical treatments, ongoing research explores potential systemic applications for conditions involving dysregulated ceramide metabolism.

Advanced Analytical Techniques

Improvements in analytical methodologies are enhancing the ability to study ceramide derivatives in complex biological systems. Mass spectrometry, NMR spectroscopy, and other advanced techniques allow for better characterization of modified ceramides and their metabolic fates.

Structure-Activity Relationship Studies

Ongoing investigations into how specific modifications alter ceramide activity are providing deeper insights into the relationship between structure and function. Research exploring how the benzoyl modification affects ceramide bioactivity may lead to the development of more targeted and effective ceramide-based compounds.

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